molecular formula C9H9Cl2NO B6240432 3,5-dichloro-N-ethylbenzamide CAS No. 33244-93-8

3,5-dichloro-N-ethylbenzamide

Cat. No.: B6240432
CAS No.: 33244-93-8
M. Wt: 218.08 g/mol
InChI Key: ZVJJAWHZUKVECT-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-ethylbenzamide is an organic compound with the molecular formula C9H9Cl2NO. It is a member of the benzamide family, characterized by the presence of two chlorine atoms at the 3rd and 5th positions on the benzene ring and an ethyl group attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-N-ethylbenzamide can be synthesized through the reaction of 3,5-dichlorobenzoyl chloride with ethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-N-ethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Products with nucleophiles replacing chlorine atoms.

    Reduction: Ethylbenzylamine derivatives.

    Oxidation: Dichlorobenzoic acids.

Scientific Research Applications

3,5-Dichloro-N-ethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3,5-Dichloro-N-dodecylbenzamide
  • 3,5-Dichloro-N-(1-phenylethyl)benzamide
  • 3,5-Dichloro-N-phenethylbenzamide

Comparison: 3,5-Dichloro-N-ethylbenzamide is unique due to its specific substitution pattern and the presence of an ethyl group. This structural configuration imparts distinct chemical and biological properties compared to its analogs. For instance, the ethyl group may influence the compound’s solubility, reactivity, and interaction with biological targets differently than longer or bulkier alkyl groups.

Properties

CAS No.

33244-93-8

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

3,5-dichloro-N-ethylbenzamide

InChI

InChI=1S/C9H9Cl2NO/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3,(H,12,13)

InChI Key

ZVJJAWHZUKVECT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)Cl)Cl

Purity

95

Origin of Product

United States

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